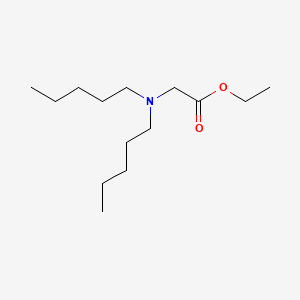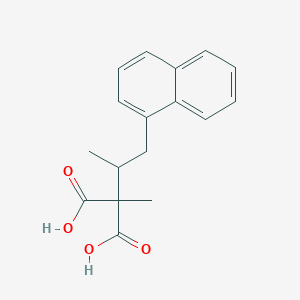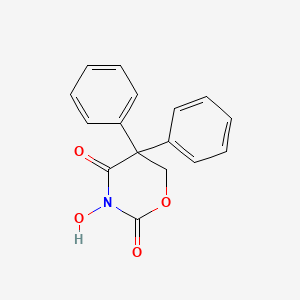
Methylmethoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylmethoxyacetate, also known as methoxyacetic acid methyl ester, is an organic compound with the molecular formula C4H8O3. It is a colorless liquid with a pleasant odor and is used in various industrial applications. The compound is known for its role as an intermediate in organic synthesis and as a solvent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylmethoxyacetate can be synthesized through several methods. One common method involves the carbonylation of dimethoxymethane. This process typically uses a sulfonic acid resin catalyst and involves reacting dimethoxymethane with carbon monoxide under specific conditions. The reaction is carried out at a temperature of around 393 K and a pressure of 6.0 MPa, with a CO to dimethoxymethane ratio of 1.97:1 .
Another method involves the reaction of methylal with a CO-containing gas phase medium under the action of heteropolyacid and supported heteropolyacid catalysts. The reaction temperature ranges from 50 to 300°C, and the pressure ranges from 0.1 to 4 MPa .
Industrial Production Methods
Industrial production of this compound often involves the carbonylation of dimethoxymethane. This method is preferred due to its high efficiency and the ability to achieve high purity of the final product. The process involves the use of a slurry phase reactor and a fixed bed reactor, allowing for continuous production with minimal loss of catalyst activity .
Análisis De Reacciones Químicas
Types of Reactions
Methylmethoxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methoxyacetic acid.
Reduction: It can be reduced to form methoxyethanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Methoxyacetic acid.
Reduction: Methoxyethanol.
Substitution: Various esters and ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methylmethoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the preparation of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used as a solvent and as an additive in gasoline and diesel fuels.
Mecanismo De Acción
The mechanism of action of methylmethoxyacetate involves its ability to act as a solvent and as an intermediate in various chemical reactions. It can participate in nucleophilic substitution reactions, where it acts as an electrophile, allowing nucleophiles to attack the carbonyl carbon. This leads to the formation of various derivatives depending on the nucleophile used .
Comparación Con Compuestos Similares
Methylmethoxyacetate can be compared with similar compounds such as:
Methoxyacetic acid: Similar in structure but lacks the ester group.
Methoxyethanol: Similar in structure but lacks the ester group and has an alcohol group instead.
Dimethoxymethane: Used as a precursor in the synthesis of this compound.
This compound is unique due to its ester group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Propiedades
Fórmula molecular |
C4H7O3- |
|---|---|
Peso molecular |
103.10 g/mol |
Nombre IUPAC |
2-methoxypropanoate |
InChI |
InChI=1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/p-1 |
Clave InChI |
ICPWFHKNYYRBSZ-UHFFFAOYSA-M |
SMILES canónico |
CC(C(=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)



![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)
![4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline](/img/structure/B14012786.png)

![Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14012795.png)

![N-[(4-Nitrophenyl)carbamoylmethyl]benzamide](/img/structure/B14012803.png)
![[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine](/img/structure/B14012805.png)
![2-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol](/img/structure/B14012809.png)


